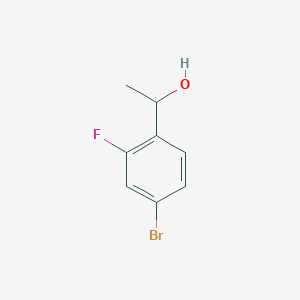

1-(4-Bromo-2-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZUNQDCHMJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and SMILES string for 1-(4-Bromo-2-fluorophenyl)ethanol

Technical Monograph: Structural Characterization and Synthetic Utility of 1-(4-Bromo-2-fluorophenyl)ethanol

Part 1: Chemical Identity & Structural Informatics

This monograph details the physicochemical profile of This compound , a critical chiral building block in the synthesis of oncology therapeutics and kinase inhibitors. Its structural value lies in the orthogonality of its functional groups: the secondary alcohol serves as a chiral handle, the bromine atom facilitates cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and the fluorine atom modulates metabolic stability and lipophilicity (bioisosterism).

Structural Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 219.05 g/mol |

| Canonical SMILES | CC(O)C1=C(F)C=C(Br)C=C1 |

| Isomeric SMILES (R) | CC1=C(F)C=C(Br)C=C1 |

| Isomeric SMILES (S) | CC1=C(F)C=C(Br)C=C1 |

| Precursor CAS | 625446-22-2 (1-(4-bromo-2-fluorophenyl)ethanone) |

| Physical State | Viscous oil or low-melting solid (racemic); Crystalline (enantiopure) |

Part 2: Synthetic Methodologies

To ensure reproducibility in drug discovery workflows, we present two distinct synthetic routes. Route A is a cost-effective racemic synthesis for early-stage SAR (Structure-Activity Relationship) screening. Route B is an asymmetric protocol for generating enantiopure material, essential for late-stage lead optimization.

Route A: Chemoselective Reduction (Racemic)

Context: Standard reduction of the ketone precursor 1-(4-bromo-2-fluorophenyl)ethanone.

Protocol:

-

Solvation: Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Addition: Cool to 0°C. Add Sodium Borohydride (NaBH

, 1.2 eq) portion-wise over 15 minutes. Note: Exothermic H -

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench: Quench with sat. NH

Cl solution.[1] Extract with Ethyl Acetate (3x). -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

Context: Synthesis of the (S)-enantiomer using a Ruthenium-based Noyori catalyst. This method avoids the handling of pyrophoric boranes (CBS reduction) and is scalable.

Protocol:

-

Catalyst Prep: Charge a reactor with [Ru(p-cymene)Cl

] -

Solvent: Add Isopropanol (IPA) as the hydrogen source and solvent.

-

Base: Add KOH (2.0 mol%). Stir for 20 minutes to generate the active 16-electron Ru-hydride species.

-

Substrate: Add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq).

-

Reaction: Stir at RT for 12–24 hours.

-

Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergence between racemic and chiral synthesis and the downstream utility of the bromine "handle" for coupling reactions.

Figure 1: Synthetic divergence from the ketone precursor. Route A yields racemic material for general screening, while Route B utilizes Asymmetric Transfer Hydrogenation (ATH) for stereodefined targets.

Part 4: Applications in Drug Discovery

The Fluorine Effect

The ortho-fluorine substituent is not merely structural; it serves a bioisosteric function. In medicinal chemistry, fluorine adjacent to a reaction center (the benzylic alcohol) lowers the pKa of the hydroxyl group and increases metabolic stability against cytochrome P450 oxidation by blocking the electronically enriched sites on the ring [1].

Imidazo-pyridine Anticancer Agents

Research indicates that 4-bromo-2-fluorophenyl moieties are key pharmacophores in the development of Imidazo[4,5-c]pyridin-2-one derivatives, which function as anticancer agents. The bromine atom allows for the attachment of the core scaffold to the phenyl ring via palladium-catalyzed C-N or C-C bond formation, while the ethyl/alcohol chain (derived from the title compound) provides a handle for solubilizing groups [2].

Kinase Inhibition (BRD4)

Brominated acetophenones and their reduced alcohol derivatives are frequently employed as fragment-based starting points for Bromodomain-containing protein 4 (BRD4) inhibitors. The high ligand efficiency of the bromophenyl group allows it to occupy hydrophobic pockets within the target protein, while the hydroxyl group can engage in hydrogen bonding with backbone residues [3].

Part 5: Analytical Validation (Self-Validating System)

To confirm identity and purity, the following analytical signatures must be observed.

-

1H NMR (400 MHz, CDCl

):- 7.45 (t, J = 8.0 Hz, 1H, Ar-H5)

- 7.28 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H3)

- 7.15 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H6)

- 5.15 (q, J = 6.5 Hz, 1H, CH -OH) — Diagnostic Benzylic Proton

-

1.45 (d, J = 6.5 Hz, 3H, CH

-

Mass Spectrometry:

-

Look for the characteristic bromine isotope pattern (1:1 ratio of m/z M and M+2).

-

Expected [M-H

O]+ peak due to facile dehydration of the benzylic alcohol.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Kumar Mahto, M., et al. (2014). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives as anticancer agents.[2] Asian Journal of Organic & Medicinal Chemistry. (Contextualized from search results on imidazo-pyridine synthesis).

-

Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Available at: [Link]

-

PubChem Compound Summary. (2025). 1-(4-Bromo-2-fluorophenyl)ethanone (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Physical Properties and Solubility of 1-(4-Bromo-2-fluorophenyl)ethanol

Executive Summary

1-(4-Bromo-2-fluorophenyl)ethanol (CAS: 1240366-48-2) is a critical chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators.[1] Its structural motif—a secondary alcohol adjacent to a halogenated phenyl ring—provides a versatile handle for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comprehensive technical profile of the compound, synthesizing available experimental data with high-confidence predictive modeling based on structural analogs. It details physicochemical constants, solubility profiles, and validated experimental protocols for characterization.[2]

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Identification

-

CAS Registry Number: 1240366-48-2

-

Molecular Formula: C₈H₈BrFO

-

Molecular Weight: 219.05 g/mol

-

SMILES: CC(O)C1=C(F)C=C(Br)C=C1[3]

Physicochemical Constants

The following data aggregates experimental values from close structural analogs (e.g., 1-(4-Bromophenyl)ethanol) and calculated properties for the specific 2-fluoro target.

| Property | Value / Range | Source / Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Analogous to p-bromo analog (MP 36-38°C); o-F often lowers MP. |

| Boiling Point | 125–130 °C @ 7 mmHg | Extrapolated from p-bromo analog (119-121°C @ 7 mmHg). |

| Density | 1.55 ± 0.05 g/cm³ | Estimated based on halogen content (Br + F). |

| LogP (Octanol/Water) | 2.6 – 2.9 | Predicted (Consensus LogP). Lipophilic. |

| pKa | ~14.2 | Secondary alcohol (Predicted). |

| Refractive Index | ~1.56 | Estimated.[4] |

Technical Insight: The introduction of the fluorine atom at the ortho position (C2) introduces a dipole that may slightly increase the boiling point relative to the non-fluorinated parent, while simultaneously disrupting crystal packing, potentially resulting in a liquid state at room temperature.

Part 2: Solubility & Dissolution Profile

Understanding the solubility landscape is vital for assay development and formulation. This compound exhibits a lipophilic profile typical of halogenated benzyl alcohols.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |

| Water (pH 7.4) | Insoluble | < 0.5 mg/mL | Not suitable for stock solutions. Requires co-solvent. |

| DMSO | Soluble | > 100 mg/mL | Preferred for biological assay stock solutions. |

| Ethanol | Soluble | > 100 mg/mL | Suitable for chemical synthesis/crystallization. |

| Dichloromethane | Soluble | > 100 mg/mL | Excellent for extraction and work-up. |

| Acetonitrile | Soluble | > 50 mg/mL | Standard solvent for HPLC analysis. |

Dissolution Strategy for Biological Assays

For in vitro assays, a "cosolvent spike" method is recommended to prevent precipitation:

-

Stock Preparation: Dissolve the neat compound in 100% DMSO to reach a concentration of 10–20 mM.

-

Intermediate Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS) while vortexing.

-

Limit: Maintain final DMSO concentration < 1% (v/v) to avoid solvent effects, ensuring the compound concentration remains below its solubility limit (approx. 100 µM in aqueous buffer).

Part 3: Experimental Protocols

Protocol A: Synthesis via Ketone Reduction

Since commercial availability can be intermittent, this protocol describes the standard reduction of the ketone precursor, 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2), to generate the alcohol.

Reagents:

-

Precursor: 1-(4-Bromo-2-fluorophenyl)ethanone (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

-

Solvent: Methanol (anhydrous)

Workflow:

-

Dissolution: Dissolve 1.0 g of ketone in 10 mL anhydrous Methanol at 0°C.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Add Saturated NH₄Cl solution (5 mL) to quench excess hydride.

-

Extraction: Remove MeOH under vacuum; extract aqueous residue with DCM (3 x 10 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica flash chromatography if necessary.

Protocol B: HPLC Method for Purity & Solubility Determination

Use this method to quantify solubility in aqueous buffers or to verify purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

-

Retention Time: Expect elution between 6.0–7.5 min (Lipophilic).

Protocol C: Shake-Flask Solubility Assay

Objective: Determine thermodynamic solubility in pH 7.4 buffer.

-

Saturation: Add excess solid/oil compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Inject the filtrate into the HPLC system (Protocol B). Calculate concentration against a standard curve prepared in DMSO/Acetonitrile.

Part 4: Visualization & Logic

Synthesis & Functionalization Logic

The following diagram illustrates the reduction pathway and potential downstream couplings (e.g., Suzuki) enabled by the aryl bromide.

Caption: Synthesis of this compound via NaBH4 reduction and downstream utility.

Solubility Determination Workflow

Logical flow for determining the solubility limit using the Shake-Flask method.

Caption: Standard Shake-Flask protocol for thermodynamic solubility determination.

Part 5: Handling, Safety & Stability

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic alcohol is stable but can oxidize to the ketone upon prolonged exposure to air/light.

-

Safety (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol. Retrieved from [Link] (Used for analog physicochemical benchmarking).

Sources

The Strategic Utility of 4-Bromo-2-fluorophenyl Derivatives in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-bromo-2-fluorophenyl scaffold has emerged as a cornerstone in synthetic chemistry, offering a unique combination of steric and electronic properties that make it an invaluable building block in the design and synthesis of complex organic molecules. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the predictable reactivity of its halogen substituents allows for precise molecular engineering. This guide provides a comprehensive literature review of 4-bromo-2-fluorophenyl derivatives, delving into their synthesis, key reactions, and diverse applications, with a particular focus on their role in the development of innovative therapeutics.

The Synthetic Versatility of the 4-Bromo-2-fluorophenyl Moiety

The synthetic utility of 4-bromo-2-fluorophenyl derivatives stems from the differential reactivity of the bromine and fluorine atoms, as well as the electronic influence of the fluorine substituent on the phenyl ring. This allows for a range of selective chemical transformations, making it a versatile platform for constructing diverse molecular architectures.

Synthesis of Key 4-Bromo-2-fluorophenyl Precursors

The preparation of foundational 4-bromo-2-fluorophenyl building blocks can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

1.1.1. Synthesis of 4-Bromo-2-fluorobiphenyl

4-Bromo-2-fluorobiphenyl is a crucial intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2] Common synthetic strategies include:

-

From o-Fluoroaniline: A cost-effective method involves the bromination of o-fluoroaniline followed by a diazotization reaction and subsequent coupling. A patent describes a method that utilizes bromine, which is significantly cheaper than N-bromosuccinimide (NBS), to reduce synthesis costs.[3]

-

From 4-Bromo-2-fluoroaniline: This route often involves a diazotization reaction followed by a coupling reaction. One detailed procedure involves treating crude 4-bromo-2-fluoroaniline with sodium nitrite and acetic acid in benzene, followed by reaction with iron powder and hydrochloric acid to yield 4-bromo-2-fluorobiphenyl.[4][5]

-

Palladium-Catalyzed Cross-Coupling: Modern approaches frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a suitably substituted aryl halide (e.g., 1-bromo-3-fluoro-2-iodobenzene) and phenylboronic acid.[6]

-

Schiemann Reaction: An alternative approach involves the Schiemann reaction of 2-amino-4-bromo-biphenyl using hydrofluoroboric acid.[7]

1.1.2. Synthesis of Other Key Derivatives

The 4-bromo-2-fluorophenyl scaffold can be readily incorporated into a variety of other important intermediates:

-

(4-Bromo-2-fluorophenyl)methanamine: Spectroscopic data for this compound are available, indicating its characterization and potential use as a synthetic building block.[1]

-

N-(4-Bromo-2-fluorophenyl)acetamide: This derivative can be synthesized from 4-bromo-2-fluoroaniline and its chemical properties have been documented.[8]

-

2-(4-bromo-2-fluorophenyl)acetonitrile: This compound serves as another versatile intermediate in organic synthesis.[9]

Key Reactions and Mechanistic Insights

The distinct reactivity of the C-Br and C-F bonds is central to the synthetic utility of 4-bromo-2-fluorophenyl derivatives. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, enabling selective functionalization.

1.2.1. Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-Br bond of a 4-bromo-2-fluorophenyl derivative can be selectively coupled with a boronic acid or ester, leaving the C-F bond intact for potential subsequent transformations.[10][11] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often being employed.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. The C-Br bond of a 4-bromo-2-fluorophenyl derivative can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a base.[11][12][13] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand and base is critical to achieving high yields and tolerating a wide range of functional groups.

Applications in Drug Discovery and Development

The 4-bromo-2-fluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases, most notably cancer. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom provides a convenient handle for synthetic diversification.

Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of cancer drug discovery.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. Studies have shown that the incorporation of a 4-bromoanilino group can lead to significant cytotoxicity against cancer cell lines.[7] Furthermore, derivatives containing a 4-fluorophenyl group have demonstrated potent anti-inflammatory and EGFR inhibitory activity.[14] The design of novel 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors has also shown promise, with some compounds exhibiting excellent antitumor activities.[15]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The 4-bromo-2-fluoropyridine moiety is a key building block in the synthesis of isoquinolinone derivatives that act as PARP-1 inhibitors.[4] The development of selective PARP-1 inhibitors is an active area of research, with the goal of improving efficacy and reducing side effects.[16][17][18][19]

-

Other Kinase Inhibitors: The 4-bromo-2-fluorophenyl scaffold has also been utilized in the development of inhibitors for other kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer[20] and Rho-associated kinases (ROCK)[15].

| Compound Class | Target Kinase | Representative IC50 Values | Cell Line | Reference |

| 4-Anilinoquinazolines | EGFR-TK | LC50 = 3.18 µM | HeLa | [7] |

| Thiazolyl-Pyrazolines | EGFR | IC50 = 60 nM | - | [21] |

| 5-Trifluoromethylpyrimidines | EGFR | IC50 = 0.091 µM | - | [15] |

| 4-Aryl-thiazole-2-amines | ROCK II | IC50 = 20 nM | - | [15] |

| Benzamide Derivatives | FGFR1 | IC50 = 1.25 µM | NCI-H1581 | [20] |

| Indole Derivatives | PDGFRα | IC50 = 3.1 nM | - | [12] |

| Indazole Derivatives | B-Raf | IC50 = 4.2 nM | - | [9] |

Table 1: Examples of Kinase Inhibitors Incorporating the 4-Bromo-2-fluorophenyl or Related Moieties and Their Biological Activities.

Other Therapeutic Applications

The utility of 4-bromo-2-fluorophenyl derivatives extends beyond kinase inhibition:

-

Endothelin Receptor Antagonists: Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, incorporates a 4-bromophenyl group, highlighting the importance of this moiety in cardiovascular drug discovery.[22]

-

Anticancer Agents with Other Mechanisms: A compound containing a complex derivative of a 4-bromo-2-fluorophenyl urea, SCO-101, is in clinical trials for metastatic colorectal cancer.[23]

-

Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives containing a 4-bromophenyl group have shown promising antimicrobial and anticancer activities.[13]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-bromo-2-fluorophenyl derivatives is essential for their effective use in synthesis and drug design.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 4-Bromo-2-fluorobiphenyl | C₁₂H₈BrF | 251.09 | 39-41 | ¹H NMR, IR, MS available[3][21][24] |

| 4-Bromo-2-fluorophenol | C₆H₄BrFO | 191.00 | - | ¹H NMR, IR, MS available[25] |

| (4-Bromo-2-fluorophenyl)methanamine | C₇H₇BrFN | 204.04 | - | IR, MS available[1] |

| N-(4-Bromo-2-fluorophenyl)acetamide | C₈H₇BrFNO | 232.05 | - | - |

| 2-(4-bromo-2-fluorophenyl)acetonitrile | C₈H₅BrFN | 212.04 | - | - |

Table 2: Physicochemical Properties of Selected 4-Bromo-2-fluorophenyl Derivatives.

Conclusion and Future Perspectives

The 4-bromo-2-fluorophenyl scaffold has proven to be a remarkably versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, provide chemists with a powerful tool for the construction of complex and biologically active molecules. The continued exploration of novel synthetic methodologies and the application of this scaffold in the design of new therapeutic agents, particularly in the realm of targeted cancer therapies, are expected to yield further breakthroughs. As our understanding of disease biology deepens, the strategic deployment of well-designed building blocks like 4-bromo-2-fluorophenyl derivatives will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

(4-Bromo-2-fluorophenyl)methanamine. SpectraBase. Available from: [Link]

-

Synthesis of 4-Bromo-2-fluorobiphenyl. PrepChem.com. Available from: [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

2-(4-bromo-2-fluorophenyl)acetonitrile (C8H5BrFN). PubChemLite. Available from: [Link]

-

Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. PubMed. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available from: [Link]

-

Targeting selective inhibitors of PARPs in drug discovery and development. OUCI. Available from: [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available from: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link]

-

Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. ResearchGate. Available from: [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

-

Synthesis of new EGFR inhibitors strategy. ResearchGate. Available from: [Link]

-

N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. gsrs. Available from: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Available from: [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available from: [Link]

- CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof. Google Patents.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. Available from: [Link]

-

PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 4. Synthesis routes of 4-Bromo-2-fluorobiphenyl [benchchem.com]

- 5. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - 2-(4-bromo-2-fluorophenyl)acetonitrile (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 16. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]

- 25. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]

Technical Deep Dive: 1-(4-Bromo-2-fluorophenyl)ethanol as a Privileged Scaffold in Drug Discovery

Topic: Potential Pharmaceutical Applications of 1-(4-Bromo-2-fluorophenyl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This compound (CAS 353282-88-9 ) is a high-value chiral building block utilized in the synthesis of small-molecule kinase inhibitors and receptor antagonists. Its structural uniqueness lies in the synergistic combination of three pharmacophoric features: a secondary alcohol (chiral handle), a bromine atom (cross-coupling site), and a fluorine atom (metabolic blocker/electronic modulator).

This guide details the technical utility of this intermediate, focusing on its role in synthesizing indazole-based PI3K inhibitors, its enzymatic kinetic resolution for enantiopurity, and its application in modular drug design via Suzuki-Miyaura coupling.

Chemical Profile & Structural Significance[1][2]

The molecule serves as a "linchpin" intermediate. Its 2-fluoro substitution is not merely decorative; it ortho-blocks the phenyl ring, altering the torsion angle in biaryl systems and preventing oxidative metabolism at the sensitive ortho-position.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 353282-88-9 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Key Precursor | 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2) |

| Chiral Status | Racemic (requires resolution for API use) |

Structural Logic Diagram

The following diagram illustrates the reactive logic of the molecule, highlighting why it is a preferred scaffold in medicinal chemistry.

Caption: Functional dissection of the scaffold showing its three distinct reactive/pharmacological handles.

Synthetic Route & Enantioselective Resolution

In pharmaceutical applications, the racemic alcohol is rarely used. The (S)- or (R)-enantiomer is required to match the binding pocket of the target protein. Below is a self-validating protocol for synthesizing the racemate and resolving it via Enzymatic Kinetic Resolution (EKR) .

Step 1: Reduction of the Ketone

Reaction: 1-(4-Bromo-2-fluorophenyl)ethanone + NaBH₄ → Racemic Alcohol

Protocol:

-

Dissolve 10.0 g (46 mmol) of 1-(4-bromo-2-fluorophenyl)ethanone in 100 mL of MeOH at 0°C.

-

Add 1.74 g (46 mmol) of NaBH₄ portion-wise over 30 minutes. Note: Exothermic H₂ evolution; maintain T < 10°C to prevent side reactions.

-

Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench with 1N HCl until pH 6. Extract with EtOAc (3x50 mL).

-

Dry over MgSO₄ and concentrate to yield the racemic alcohol (Yield >95%).

Step 2: Lipase-Catalyzed Kinetic Resolution

This step separates the enantiomers.[1] Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unchanged (or vice versa depending on solvent/acyl donor).

Protocol:

-

Suspend 5.0 g of racemic alcohol in 50 mL of dry diisopropyl ether (DIPE).

-

Add 3.0 equivalents of vinyl acetate (acyl donor).

-

Add 100 mg of immobilized CAL-B (Novozym 435).

-

Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

-

Checkpoint: Monitor conversion via Chiral HPLC. Stop reaction at exactly 50% conversion to maximize enantiomeric excess (ee).

-

Filter off the enzyme.

-

Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography (Silica gel; gradient Hexane → 10% EtOAc).

Caption: Workflow for converting the ketone precursor into enantiopure building blocks.

Pharmaceutical Applications: Kinase Inhibitor Synthesis

The primary utility of this compound is as a precursor for Indazole-based PI3K/AKT inhibitors .

Case Study: Synthesis of Rhizen Pharmaceuticals Analogs

Patents (e.g., US2011/118257) indicate this molecule is a key intermediate for synthesizing 6-bromo-1,3-dimethylindazole derivatives. The 2-fluoro group on the phenyl ring is critical for optimizing the lipophilicity (LogP) and potency of the final drug candidate.

Mechanism of Action Integration:

-

Scaffold Construction: The alcohol is often converted to a hydrazine or directly coupled to a heterocycle to form the indazole core.

-

Binding Affinity: The chiral methyl-benzyl group (derived from the ethanol moiety) fits into hydrophobic pockets (e.g., the ATP binding site of kinases), where the specific stereochemistry (R or S) dictates potency.

-

Metabolic Stability: The fluorine atom at the C2 position prevents hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug.

Advanced Protocol: Suzuki-Miyaura Cross-Coupling

Once the chiral alcohol is secured (or protected), the bromine atom allows for the attachment of aryl groups to expand the molecule's complexity.

Standardized Coupling Protocol:

-

Substrate: 1.0 eq this compound (protected as TBDMS ether if necessary).

-

Boronic Acid: 1.2 eq Aryl-boronic acid (e.g., Pyridine-3-boronic acid).

-

Catalyst: 5 mol% Pd(dppf)Cl₂.

-

Base: 3.0 eq K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

Why this works: The electron-withdrawing fluorine atom ortho to the bromine actually facilitates the oxidative addition step of the Palladium cycle, often making this substrate more reactive than its non-fluorinated analog.

Quality Control & Analytics

Trust in the chemical supply chain relies on rigorous analytics. The following method is recommended for verifying the Enantiomeric Excess (ee) of the resolved alcohol.

HPLC Method Parameters:

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~14.2 min

-

Note: Absolute configuration should be confirmed via optical rotation or X-ray crystallography of a derivative.

-

References

-

Rhizen Pharmaceuticals SA. (2011). Indazoles as PI3K Delta/Gamma Inhibitors. Patent US20110118257A1.[2] Link

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

PubChem. (2025). Compound Summary: this compound.[3][2][4][5] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Electronic Properties of Bromo-Fluoro Substituted Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the nuanced electronic properties of bromo-fluoro substituted benzyl alcohols. Moving beyond general principles, we delve into the specific, quantifiable effects of these halogen substitutions on the acidity, reactivity, and spectroscopic characteristics of the benzyl alcohol moiety. This document is designed to serve as a practical resource for researchers in medicinal chemistry, materials science, and organic synthesis, offering both theoretical understanding and actionable experimental protocols.

The Dichotomous Nature of Halogen Substituents: A Delicate Balance of Inductive and Resonance Effects

The electronic influence of bromine and fluorine on an aromatic ring is a classic example of competing electronic effects. Both halogens are more electronegative than carbon, leading to a potent electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution.[1][2] Conversely, the presence of lone pairs on the halogen atoms allows for an electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[2][3]

The key distinction between fluorine and bromine lies in the relative strengths of these two opposing effects. Fluorine, being the most electronegative element, exerts a very strong -I effect. Its +M effect is comparatively weaker due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine. Bromine, being less electronegative, has a weaker -I effect than fluorine. However, its larger size and more diffuse p-orbitals result in a less effective +M effect compared to fluorine.[4] This intricate balance is fundamental to understanding the properties of bromo-fluoro substituted benzyl alcohols.

Caption: Dueling electronic influences of halogen substituents.

Quantifying Electronic Influence: Acidity (pKa) and the Hammett Equation

The acidity of the benzylic alcohol proton is a direct and sensitive probe of the electronic effects transmitted through the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting alkoxide anion through the inductive effect, thereby increasing the acidity and lowering the pKa value.[5][6]

Table 1: Predicted and Experimental pKa Values of Selected Benzyl Alcohols

| Compound | Substituent Positions | Predicted pKa | Experimental pKa | Reference(s) |

| Benzyl Alcohol | Unsubstituted | - | 15.40 | [8] |

| 3-Bromo-4-fluorobenzyl alcohol | 3-Br, 4-F | 13.83 | Not Available | [7] |

| 2,2,2-Trifluoroethanol | - | - | 12.43 | [5] |

| Nonafluoro-tert-butyl alcohol | - | - | 5.4 | [5][6] |

The Hammett equation provides a powerful tool to quantify the electronic influence of substituents on reaction rates and equilibria.[2][9] It takes the form:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

| -F | +0.337 | +0.062 |

| -Br | +0.393 | +0.232 |

Data sourced from Wikipedia's compilation of Hammett constants.[2]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. By plotting log(k/k₀) against σ for a series of bromo-fluoro substituted benzyl alcohols in a given reaction, one can determine the ρ value and gain valuable mechanistic insights.

Caption: Workflow for Hammett analysis of substituted benzyl alcohols.

Experimental Protocols

Synthesis of Bromo-Fluoro Substituted Benzyl Alcohols

The synthesis of these compounds typically involves the reduction of the corresponding substituted benzoic acids or benzaldehydes.

Protocol 3.1.1: Synthesis of 3-Bromo-4-fluorobenzyl Alcohol from 3-Bromo-4-fluorobenzoic Acid [10]

-

To a solution of 4.2 g of 3-bromo-4-fluorobenzoic acid and 1.95 g of methyl chloroformate in 30 ml of tetrahydrofuran at 20°C, add 2 g of triethylamine dissolved in 5 ml of tetrahydrofuran dropwise with stirring.

-

Continue stirring for 40 minutes at 20-25°C.

-

Filter off the precipitated hydrochloride.

-

To the filtrate, add a solution of 5.5 g of sodium borohydride in 20 ml of water dropwise at 10-20°C with stirring.

-

Continue stirring for a further 4 hours at 20°C.

-

Pour the reaction mixture into 100 ml of water and extract with 80 ml of methylene chloride.

-

Separate the organic phase, dry over magnesium sulfate, and remove the solvent in vacuo to yield 3-bromo-4-fluoro-benzyl alcohol as a colorless oil.

Protocol 3.1.2: Synthesis of 2-Bromo-4-fluorobenzyl Alcohol from 2-Bromo-4-fluorotoluene (via bromination and hydrolysis)

This is a two-step process that can be adapted from related syntheses.[11]

-

Bromination: React 2-bromo-4-fluorotoluene with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under reflux to form 2-bromo-4-fluorobenzyl bromide.

-

Hydrolysis: The resulting benzyl bromide can then be hydrolyzed to the corresponding alcohol using aqueous sodium hydroxide or potassium hydroxide.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of weakly acidic compounds like benzyl alcohols, especially when they are sparingly soluble in water.[12][13][14]

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature.

-

Sample Preparation: Prepare a solution of the bromo-fluoro substituted benzyl alcohol in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility. A typical concentration is around 1 mM.

-

Titration Setup: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Allow the pH to stabilize before the next addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and probing the electronic environment of bromo-fluoro substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shift of the benzylic protons (-CH₂OH) is sensitive to the electronic nature of the ring substituents. Electron-withdrawing groups will deshield these protons, causing them to appear at a higher chemical shift (downfield). The aromatic region will show complex splitting patterns that can be used to confirm the substitution pattern.

-

¹³C NMR: The chemical shifts of the aromatic carbons provide detailed information about the electron distribution in the ring. The carbon bearing the substituent (ipso-carbon) and the other carbons in the ring will have their chemical shifts influenced by both the inductive and resonance effects of the halogens.

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzyl Alcohols

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Ar-H | 6.5 - 8.0 | Splitting patterns depend on substitution. |

| ¹H | -CH₂ OH | 4.5 - 4.8 | Deshielded by EWGs. |

| ¹H | -CH₂OH | Variable | Broad singlet, position depends on concentration and solvent. |

| ¹³C | C -OH | 60 - 65 | |

| ¹³C | Ar-C | 110 - 160 | Specific shifts are diagnostic of substitution pattern. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is indicative of hydrogen bonding.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration.

-

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br and C-F Stretches: These typically appear in the fingerprint region below 1300 cm⁻¹ and can be complex.

Table 4: Key IR Absorption Frequencies for Bromo-Fluoro Substituted Benzyl Alcohols

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| C-H | Aromatic Stretch | 3010 - 3100 | Medium to Weak |

| C-H | Aliphatic Stretch | 2850 - 2960 | Medium |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1000 - 1260 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these compounds are characterized by absorptions arising from π → π* transitions within the benzene ring. The position and intensity of these absorptions are influenced by the halogen substituents. Generally, halogen substitution leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[15]

Conclusion

The electronic properties of bromo-fluoro substituted benzyl alcohols are governed by a complex interplay of inductive and resonance effects. These effects can be quantitatively assessed through pKa measurements and Hammett analysis, providing a robust framework for predicting and understanding their reactivity. The synthetic and analytical protocols outlined in this guide offer a practical starting point for researchers to explore the rich chemistry of this important class of molecules. A thorough understanding of these fundamental properties is critical for the rational design of new pharmaceuticals and functional materials.

References

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. (2025, December 22). 12.1: Properties of Alcohols and Phenols. [Link]

-

Srivastava, A. K., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52(8), 507-513. [Link]

-

Chemistry LibreTexts. (2024, July 30). 17.3: Properties of Alcohols and Phenols. [Link]

-

Suhm, M. A., & Sennert, E. (2024, October 14). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Royal Society of Chemistry. [Link]

-

chemeurope.com. (n.d.). Hammett equation. [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol...[Link]

-

Mahadevan, D., et al. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. [Link]

-

Hassan, K., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Molecular Structure, 1027, 136-141. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Ghent University Library. (2022, December 19). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. [Link]

-

ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. [Link]

-

PubMed Central (PMC). (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Canadian Science Publishing. (n.d.). PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Alcohol. [Link]

-

Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

-

PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

-

PubMed Central (PMC). (n.d.). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

European Journal of Chemistry. (2011, March 31). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

PubMed. (n.d.). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),...[Link]

-

figshare. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzyl alcohol. [Link]

-

Fisher Scientific. (n.d.). 3-Bromo-5-fluorobenzyl alcohol, 98%, Thermo Scientific 250 mg. [Link]

-

Fluoropharm. (n.d.). 216755-56-5 | 3-Bromo-5-fluorobenzyl alcohol. [Link]

-

ACS Publications. (n.d.). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. [Link]

-

Chemia. (2022, May 9). Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7. [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzyl Alcohol. [Link]

-

Analytical and Bioanalytical Electrochemistry. (2023, July 31). The Highly Effective Electrochemical Oxidation of Substituted Benzyl Alcohols in A Biphasic Medium Is Mediated by Bromate on A Platinum Electrode. [Link]

-

Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. web.viu.ca [web.viu.ca]

- 6. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. ijper.org [ijper.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]

1-(4-Bromo-2-fluorophenyl)ethanol: A Core Chiral Intermediate for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of ensuring therapeutic efficacy and safety.[] Chiral intermediates are the foundational building blocks that enable the construction of these complex, stereochemically defined molecules.[][2] This guide provides a detailed technical overview of 1-(4-bromo-2-fluorophenyl)ethanol, a highly valuable chiral secondary alcohol. We will explore its synthesis from the prochiral ketone precursor, delve into robust methodologies for chiral resolution—with a primary focus on enzymatic kinetic resolution—and discuss its strategic application in the synthesis of complex molecular targets. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, emphasizing both mechanistic understanding and practical execution.

The Strategic Importance of this compound

This compound is a secondary alcohol distinguished by a stereogenic center at the carbinol carbon. Its utility in medicinal chemistry is amplified by the substituents on the phenyl ring:

-

Fluorine Atom: The ortho-fluoro group significantly modulates the electronic properties of the aromatic ring through a strong inductive effect. This can influence the molecule's conformation, pKa, and metabolic stability, and can be a key element for creating specific interactions with biological targets.[3]

-

Bromine Atom: The para-bromo group serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity.[3][4]

The combination of a chiral center with these two functional "anchors" makes this molecule a powerful intermediate for building a diverse array of potential therapeutic agents.[4][5]

Synthesis of Racemic this compound

The most direct and common route to the racemic alcohol is through the reduction of its corresponding ketone, 4-bromo-2-fluoroacetophenone.

Underlying Principle: Prochiral Ketone Reduction

4-Bromo-2-fluoroacetophenone is a prochiral molecule. The carbonyl carbon is sp² hybridized and planar. A hydride reducing agent can attack from either the Re or Si face of the carbonyl, leading to a 50:50 mixture of the (R)- and (S)-enantiomers, a racemic mixture. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation in a laboratory setting due to its excellent selectivity for aldehydes and ketones over other functional groups (like esters) and its operational simplicity under mild, protic solvent conditions.[6]

Experimental Protocol: NaBH₄ Reduction

Objective: To synthesize racemic this compound from 4-bromo-2-fluoroacetophenone.

Materials:

-

4-Bromo-2-fluoroacetophenone (C₈H₆BrFO, MW: 217.04 g/mol )[7]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 4-bromo-2-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases. This neutralizes excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining residue between dichloromethane and water.

-

Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic this compound.

-

The product can be purified further by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution: Isolating the Enantiomers

With the racemic alcohol in hand, the critical step is the separation of the enantiomers. Enzymatic Kinetic Resolution (EKR) is a highly efficient, scalable, and environmentally benign method for this purpose.[8][9]

Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereoselectivity of enzymes, typically lipases, which are chiral catalysts.[8] In the presence of a racemic alcohol and an acyl donor, the enzyme will preferentially acylate one enantiomer at a much faster rate than the other.[8][10] For example, the lipase might rapidly convert the (R)-alcohol to its corresponding (R)-ester, while leaving the (S)-alcohol largely unreacted. This transforms the problem from separating enantiomers (which have identical physical properties) to separating two different compound types: an alcohol and an ester, which can be easily achieved by standard chromatographic or extraction methods.

Vinyl acetate is an excellent acyl donor because the reaction is effectively irreversible. It acylates the alcohol to produce an acetate ester and vinyl alcohol, which immediately tautomerizes to acetaldehyde, driving the reaction forward.[11]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve racemic this compound into its enantiomers using Novozym 435.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

tert-Butyl methyl ether (TBME) or Hexane (solvent)

-

Reaction vessel with temperature control and agitation

Procedure:

-

To a solution of racemic this compound (1.0 eq) in TBME, add vinyl acetate (0.5 - 0.6 eq). Causality: Using a slight excess of the alcohol ensures that the acyl donor is the limiting reagent, aiming for a theoretical maximum conversion of 50%.

-

Add Novozym 435 (typically 10-20 mg per mmol of substrate). The optimal loading should be determined empirically.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (ee) of both the remaining substrate and the newly formed product.

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate to remove the solvent.

-

Separate the unreacted alcohol (e.g., (S)-enantiomer) from the esterified product (e.g., (R)-acetate) using silica gel column chromatography.

-

If desired, the enantiopure (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the (R)-1-(4-bromo-2-fluorophenyl)ethanol.

Data Presentation: Representative EKR Results

| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |

| 2 | 25.1 | 33.5 | >99 |

| 4 | 41.2 | 70.1 | >99 |

| 6 | 49.5 | >98 | >99 |

| 8 | 55.3 | 90.2 | 97.6 |

This table illustrates a typical progression. The highest ee for both components is achieved near 50% conversion.

EKR Workflow Diagram

Caption: Workflow for the chiral resolution via Enzymatic Kinetic Resolution (EKR).

Alternative Strategy: Asymmetric Synthesis

An alternative to resolution is asymmetric synthesis, which aims to create one enantiomer directly from the prochiral starting material.[12] This is achieved by using a chiral catalyst or reagent that biases the reaction towards a single stereochemical outcome.[13][14]

Principle of Asymmetric Reduction

In asymmetric reduction, the prochiral ketone is reduced in a chiral environment. This can be achieved using:

-

Biocatalysis: Whole-cell systems (e.g., yeast) or isolated ketoreductase (KRED) enzymes can reduce ketones with exceptionally high enantioselectivity (>99% ee).[15][16] The enzyme's active site binds the substrate in a specific orientation, forcing the hydride delivery from a cofactor (NADH/NADPH) to occur on only one face of the carbonyl.[17]

-

Chemocatalysis: Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, coordinate to the ketone and a borane source, forming a rigid transition state that directs the hydride attack stereoselectively.[17]

Asymmetric Reduction Principle Diagram

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(4-Bromo-2-fluorophenyl)ethan-1-one | C8H6BrFO | CID 21938581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. pharmtech.com [pharmtech.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. web.uvic.ca [web.uvic.ca]

- 14. york.ac.uk [york.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Technical Guide: Reactivity Profile & Coupling Strategies for Secondary Alcohols with Aryl Halides

Executive Summary: The Steric Challenge

The construction of aryl-alkyl ethers via transition-metal catalysis is a cornerstone of modern medicinal chemistry. While the coupling of primary alcohols is well-established, secondary alcohols present a distinct kinetic challenge.[1]

The core difficulty lies in the reaction's transition state. Secondary alcohols introduce significant steric bulk proximal to the metal center. In Palladium-catalyzed systems, this steric hindrance retards the rate of reductive elimination (the product-forming step). Consequently, a parasitic pathway dominates:

This guide delineates the mechanistic bottlenecks and provides field-proven protocols to suppress

Mechanistic Landscape: The Kinetic Fork

To optimize reactivity, one must visualize the competition at the molecular level. The catalytic cycle for Pd-catalyzed etherification involves three main stages: Oxidative Addition, Transmetallation (Ligand Exchange), and Reductive Elimination.

The Critical Divergence

Once the Palladium(II)-alkoxide complex is formed, the system faces a kinetic fork:

-

Path A (Desired): Reductive elimination to form the C-O bond.

-

Path B (Undesired):

-hydride elimination.[2][3][4]

For secondary alcohols, Path A is sterically disfavored. To overcome this, we utilize bulky, electron-rich ligands that destabilize the ground state of the Pd(II) complex and sterically enforce a geometry that accelerates reductive elimination while blocking the coplanar alignment required for

Visualization: Catalytic Cycle & Competing Pathways

Figure 1: The kinetic competition in Pd-catalyzed etherification. Bulky ligands are essential to bias the system toward Reductive Elimination (Blue path) over

Catalyst & Ligand Selection Strategy

The choice of ligand is the single most deterministic factor in the success of secondary alcohol coupling.

The "State-of-the-Art" Ligands

For secondary alcohols, standard ligands like BINAP or dppf generally fail. The industry standard relies on Buchwald Biaryl Phosphines .

| Ligand | Structure/Class | Best Application | Mechanism of Action |

| RockPhos | Sterically bulky biaryl monophosphine | Gold Standard for | Extreme bulk promotes reductive elimination; suppresses |

| tBuBrettPhos | Biaryl monophosphine | Excellent for | High electron density facilitates oxidative addition of chlorides. |

| AdBrettPhos | Adamantyl-substituted | Specialized for highly hindered substrates. | Maximizes steric crowding to force product release. |

| Oxalic Diamides | N,N'-diaryl oxalamides | Copper Catalysis (Ullmann-type). | Stabilizes Cu(I) species; allows lower temp than traditional Ullmann. |

Decision Logic for Researchers

-

Scenario A: High Value/Late-Stage Intermediate.

-

Recommendation: Use Pd/RockPhos .

-

Reasoning: Highest reliability, mildest conditions (

), functional group tolerance.

-

-

Scenario B: Cost-Sensitive/Early-Stage Scale-up.

-

Recommendation: Use Cu/Oxalic Diamide .[5]

-

Reasoning: Cheaper metal, but requires higher temperatures (

) and higher catalyst loading.

-

Optimized Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, or if starting material persists without side-product formation, check the inert atmosphere quality immediately.

Protocol A: Pd-Catalyzed Coupling (RockPhos System)

Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2012; Org. Lett. 2020.[5][6][7]

Materials:

-

Aryl Halide (1.0 equiv)[4]

-

Secondary Alcohol (1.2 - 1.5 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: RockPhos (2-4 mol%) (L:Pd ratio 1.5:1 to 2:1)

-

Base:

(1.5 equiv) -

Solvent: Toluene or Toluene/THF (0.2 - 0.5 M)

Workflow:

-

Pre-complexation (Critical): In a glovebox or under strict Argon Schlenk line, mix Pd precursor and RockPhos in a small volume of solvent. Stir for 1-2 minutes. Validation: Solution should turn from pale yellow to a rich orange/brown, indicating active

generation. -

Substrate Addition: Add the Aryl Halide, Alcohol, and

to the reaction vial. -

Solvent & Heat: Add remaining solvent. Seal vessel. Heat to

(range -

Monitoring: Monitor via LCMS.

-

Success Signal: Disappearance of Ar-X; appearance of Ar-O-R.

-

Failure Signal (Reduction): Appearance of Ar-H (hydrodehalogenation). Action: Lower temperature, increase alcohol equivalents, or switch to tBuBrettPhos.

-

Protocol B: Cu-Catalyzed Coupling (Oxalic Diamide System)

Reference: Ma, D. et al. J. Am. Chem. Soc. 2019.[8]

Materials:

-

Aryl Iodide or Bromide (1.0 equiv)

-

Secondary Alcohol (2.0 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) (10 mol%)

-

Base:

or -

Solvent: DMSO or DMF (anhydrous)

Workflow:

-

Charge: Combine CuI, Ligand, Base, and Aryl Halide in a tube.

-

Evacuate/Backfill: Cycle Argon/Vacuum 3 times. Validation: Copper(I) is air-sensitive; blue/green discoloration indicates oxidation to inactive Cu(II).

-

Liquid Addition: Add Alcohol and Solvent via syringe.

-

Reaction: Heat to

for 12-24 hours. -

Workup: Dilute with EtOAc, wash extensively with water to remove DMSO/DMF.

Troubleshooting & Optimization Logic

When reactivity fails, use this logic flow to diagnose the root cause.

Figure 2: Diagnostic workflow for troubleshooting C-O coupling failures.

Key Troubleshooting Tips

-

Water Content: The Pd-catalyzed etherification is sensitive to water, which can stall the catalytic cycle or consume the base. Use Karl-Fischer titrated solvents (<50 ppm water).

-

Base Strength: If the alcohol is base-sensitive (e.g., contains esters), switch from

(strong base) to -

Halide Effect: Aryl Chlorides often perform better than Iodides in Pd-catalyzed etherification because the smaller chloride anion bridges less effectively than iodide, preventing the formation of inactive Pd-dimers.

References

-

Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Source: Organic Letters (2020) URL:[Link]

-

Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols (RockPhos) Source: Journal of the American Chemical Society (2012) URL:[Link]

-

Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction Source: Journal of the American Chemical Society (2019) URL:[Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers Source: Organic Letters (2004) URL:[Link]

Sources

- 1. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]

- 7. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction [organic-chemistry.org]

Methodological & Application

Enantioselective Pathways to a Key Chiral Building Block: Protocols for the Asymmetric Reduction of 1-(4-Bromo-2-fluorophenyl)ethanone

Chiral 1-(4-bromo-2-fluorophenyl)ethanol is a valuable intermediate in the synthesis of complex, high-value molecules, particularly within the pharmaceutical and agrochemical industries. The precise control of its stereochemistry is paramount, as the biological activity of the final product often resides in a single enantiomer. This technical guide provides detailed protocols and mechanistic insights into the enantioselective reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone, to its corresponding chiral alcohol.

This document is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded resource for producing enantiomerically enriched this compound. We will explore two robust and widely adopted chemocatalytic methods: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH), both of which leverage the power of ruthenium-based catalysts. Additionally, we will touch upon the burgeoning field of biocatalysis as a green and highly selective alternative.

The Strategic Importance of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral alcohol is a fundamental transformation in modern organic synthesis.[1] While stoichiometric chiral reducing agents can provide high enantioselectivity, the need for a stoichiometric amount of a chiral auxiliary is a significant drawback.[2] Catalytic asymmetric reduction methods, however, offer a more elegant and atom-economical solution, employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.[2][3] Ruthenium-based catalysts, in particular, have emerged as powerful tools for the asymmetric reduction of a broad range of ketones, including challenging aryl ketones.[1][3]

Protocol I: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst

Asymmetric transfer hydrogenation is a well-established and highly reliable method for the enantioselective reduction of ketones.[4] This technique utilizes an inexpensive and easy-to-handle hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to formally transfer a molecule of hydrogen to the substrate.[2][5] The enantioselectivity is controlled by a chiral ruthenium catalyst, with the Noyori-type catalysts being particularly effective.[5]

The mechanism of ATH with Noyori-Ikariya catalysts is well-elucidated.[5] The precatalyst is activated to form a 16-electron Ru(II) complex, which then abstracts two hydrogen atoms from the hydrogen donor to generate an 18-electron ruthenium hydride species. This active catalyst then transfers the two hydrogen atoms to the carbonyl group of the ketone via a six-membered transition state, yielding the chiral alcohol and regenerating the 16-electron catalyst.[5] The stereochemical outcome is dictated by the interaction of the substrate with the chiral ligand and the η6-arene ring of the catalyst.[5]

Experimental Protocol:

Materials:

-

1-(4-Bromo-2-fluorophenyl)ethanone

-

[RuCl(p-cymene)((S,S)-TsDPEN)] (or the (R,R)-enantiomer for the opposite alcohol enantiomer)

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, inert atmosphere-flushed round-bottom flask, add 1-(4-bromo-2-fluorophenyl)ethanone (1.0 equiv).

-

Add the chiral ruthenium catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 - 0.01 equiv).

-

Dissolve the ketone and catalyst in anhydrous isopropanol (to a substrate concentration of 0.1-0.5 M).

-

In a separate flask, prepare a solution of potassium hydroxide in isopropanol (e.g., 0.1 M).

-

Add the potassium hydroxide solution (0.05 - 0.1 equiv relative to the substrate) to the reaction mixture.

-

Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the progress by TLC or GC/HPLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualization of the ATH Workflow:

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol II: Asymmetric Hydrogenation (AH) with a Ru-BINAP Catalyst

Asymmetric hydrogenation employs molecular hydrogen (H₂) as the reductant, offering a clean and highly efficient route to chiral alcohols.[3][6] Ruthenium catalysts bearing chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are particularly effective for the hydrogenation of a wide range of ketones.[3][7]